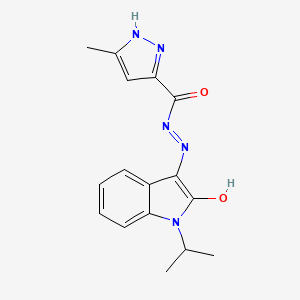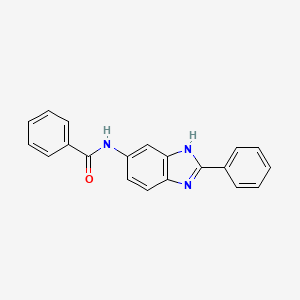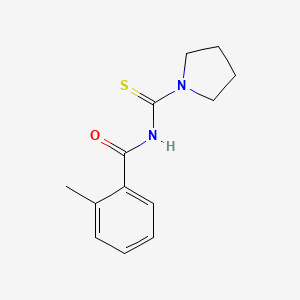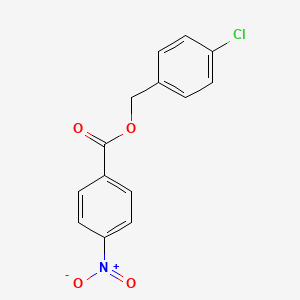
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime, also known as HCTO, is a synthetic compound that has been widely used in scientific research. HCTO is a member of the oxime family, which is a group of compounds that contain a functional group consisting of an oxygen atom attached to a nitrogen atom with the general formula R_1R_2C=NOH. HCTO has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is not fully understood, but it is believed to involve the formation of a complex with metal ions. The resulting complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been found to have various biochemical and physiological effects, including antioxidant activity, inhibition of protein aggregation, and modulation of enzyme activity. These effects make it a promising candidate for further research in the fields of neurodegenerative diseases, cancer, and inflammation.
実験室実験の利点と制限
One of the main advantages of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is its high selectivity for metal ions, which makes it a valuable tool for studying metal ion homeostasis in cells and tissues. However, one limitation of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime. One area of interest is the development of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime-based fluorescent probes for the detection of metal ions in vivo. Another potential application is the use of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime and its potential interactions with cellular components.
合成法
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime can be synthesized via a multistep process that involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final step involves the addition of potassium hydroxide to the reaction mixture to yield 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime.
科学的研究の応用
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been found to exhibit strong fluorescence emission upon binding to metal ions such as copper, zinc, and iron. This property makes it a valuable tool for studying metal ion homeostasis in cells and tissues.
特性
IUPAC Name |
(4E)-4-hydroxyimino-6-methyl-2-(trifluoromethyl)-3H-chromen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6-2-3-9-7(4-6)8(15-17)5-10(16,18-9)11(12,13)14/h2-4,16-17H,5H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTPWWFKHYOFRA-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=NO)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC(C/C2=N\O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(hydroxyimino)-6-methyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)


![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)



![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)

